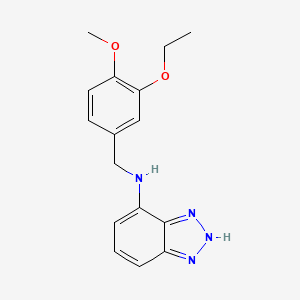![molecular formula C19H16F3NO3 B5329836 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5329836.png)
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide is a chemical compound commonly referred to as TFB or TFB-TBOA. It is a potent and selective inhibitor of glutamate transporters, which are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft. TFB-TBOA has been used extensively in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions.
Mécanisme D'action
TFB-TBOA is a potent and selective inhibitor of glutamate transporters, which are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft. By inhibiting glutamate transporters, TFB-TBOA increases the concentration of extracellular glutamate, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have a number of biochemical and physiological effects. For example, it can increase the concentration of extracellular glutamate, which can lead to excitotoxicity and neuronal damage. TFB-TBOA has also been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its effects on addiction and mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TFB-TBOA in lab experiments is its potency and selectivity for glutamate transporters. This allows researchers to specifically target these transporters and investigate their role in various physiological and pathological conditions. However, one limitation of TFB-TBOA is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving TFB-TBOA. One area of interest is the development of more potent and selective inhibitors of glutamate transporters, which could be used to investigate their role in various diseases and disorders. Another area of interest is the development of new therapeutic strategies based on the modulation of glutamate transporters, which could have potential applications in the treatment of neurological and psychiatric disorders. Finally, there is a need for further research on the potential side effects and limitations of using TFB-TBOA in lab experiments, in order to ensure that its use is both safe and effective.
Méthodes De Synthèse
The synthesis of TFB-TBOA involves several steps, starting with the reaction of 4-(trifluoromethoxy)aniline with 4-bromo-2-fluorobenzonitrile to yield 4-(trifluoromethoxy)phenyl)(2-fluorophenyl)methanone. This intermediate is then reacted with 4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoic acid in the presence of a base to yield TFB-TBOA.
Applications De Recherche Scientifique
TFB-TBOA has been used extensively in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions. For example, it has been used to study the role of glutamate transporters in ischemic brain injury, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. TFB-TBOA has also been used to investigate the role of glutamate transporters in addiction, depression, and anxiety disorders.
Propriétés
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO3/c1-18(2,25)12-11-13-3-5-14(6-4-13)17(24)23-15-7-9-16(10-8-15)26-19(20,21)22/h3-10,25H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTNWISSBLDMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(hydroxymethyl)-5-methylisoxazol-3-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5329753.png)
![2-ethyl-4-[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5329770.png)
![8-[3-(1H-imidazol-2-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5329778.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5329783.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5329787.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5329790.png)

![N-[3-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5329808.png)
![7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5329812.png)
![6-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5329814.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5329816.png)

![3-cyclopropyl-6-{3-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]propyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5329828.png)
![1-(4-chlorophenyl)-3-[5-(2,5-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5329831.png)